molecular formula C9H10BrClN2O B8451984 1-(5-Bromo-2-chlorobenzyl)-3-methylurea

1-(5-Bromo-2-chlorobenzyl)-3-methylurea

Cat. No.: B8451984
M. Wt: 277.54 g/mol
InChI Key: XBRBDBFQOPEAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-chlorobenzyl)-3-methylurea is a urea derivative characterized by a benzyl group substituted with bromine at position 5 and chlorine at position 2, coupled with a methylurea moiety. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The bromine and chlorine substituents confer distinct electronic and steric properties, which may enhance binding affinity in biological systems or environmental persistence compared to simpler analogs .

Properties

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.54 g/mol

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]-3-methylurea

InChI

InChI=1S/C9H10BrClN2O/c1-12-9(14)13-5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H2,12,13,14)

InChI Key

XBRBDBFQOPEAHA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-Bromo-2-chlorobenzyl)-3-methylurea and related urea derivatives:

Compound Name Substituents Molecular Formula Key Applications/Properties Regulatory Notes References
This compound Benzyl group with 5-Br , 2-Cl ; methylurea C9H9BrClN2O Hypothesized use in agrochemicals/pharmaceuticals (structural analogy to DCPMU and others) Not explicitly regulated in provided data
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) Phenyl group with 3-Cl , 4-Cl ; methylurea C8H8Cl2N2O Pesticide metabolite; regulated by EPA for residue tolerance in food EPA tolerance limits apply
1-(3,5-Dichlorophenyl)-3-methylurea Phenyl group with 3-Cl , 5-Cl ; methylurea C8H8Cl2N2O Food analysis standard; used in environmental contaminant studies Standardized for analytical use
1-(4-Isopropylphenyl)-3-methylurea Phenyl group with 4-isopropyl ; methylurea C9H12N2O Laboratory standard; polar substituent may enhance solubility Available as an acetonitrile solution
1-(2-Aminoethyl)-3-methylurea Ethyl group with 2-NH2 ; methylurea C4H11N3O Pharmaceutical intermediate (e.g., dihydrochloride salt form) No explicit regulatory data
1-(3-Chloro-2-fluorophenoxy)pyridin-2-yl-3-methylurea Pyridin-2-yl group with 3-Cl , 2-F phenoxy; methylurea C13H10ClFN2O2 Glucokinase activator; demonstrates therapeutic potential Experimental use only

Key Comparative Insights:

Halogen positioning influences electronic effects: For example, 3,4-dichloro substitution (DCPMU) is associated with pesticide metabolism, whereas 5-bromo-2-chloro substitution may alter steric hindrance and metabolic stability .

Regulatory and Environmental Impact :

  • DCPMU and its metabolite DCPU are regulated by the EPA due to their persistence in food crops, with tolerance limits set for cumulative residues . The target compound’s environmental fate remains uncharacterized but warrants study given its structural similarity.

Synthetic Pathways :

  • Urea derivatives are often synthesized via condensation of amines with isocyanates or through hydrolysis of carbamate precursors (e.g., hydrolysis of 1-cyclohexenyl derivatives to yield 1-aryl-3-methylureas) . The target compound may require specialized halogenation steps for bromine and chlorine introduction.

Physicochemical Properties :

  • Bromine’s higher atomic weight (79.9 vs. chlorine’s 35.5) increases molecular weight and may reduce solubility compared to dichlorophenyl analogs .
  • Polar groups (e.g., hydroxymethyl in EU patent compounds) improve water solubility, whereas lipophilic substituents (e.g., benzyl) favor lipid membrane interaction .

Applications :

  • Pharmaceuticals : Pyridin-2-yl derivatives (e.g., compound 1 in ) show glucokinase activation, suggesting the target compound’s benzyl group could be optimized for similar therapeutic targets .
  • Agrochemicals : DCPMU’s role as a pesticide metabolite highlights urea derivatives’ utility in crop protection, though brominated analogs may require evaluation for toxicity .

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